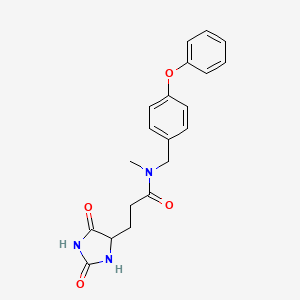![molecular formula C19H23N3O5 B5531257 N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , due to its complex structure involving spiro and imidazolidinone moieties, is of significant interest in materials science and pharmaceutical research. While specific studies on this compound are limited, research on similar compounds provides insight into the potential applications and characteristics that might be inferred for this compound as well.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including ring-closing reactions, reduction reactions, and acylation reactions. For instance, the synthesis of benzamide derivatives with potential antitumor effects involves starting from commercially available materials through a series of steps resulting in significant yields and characterized by spectroscopic methods (Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and quantum chemical computations, plays a crucial role in understanding the properties of such compounds. A study on a derivative showed its assembly into a 2D-net framework by hydrogen bonds, highlighting the importance of geometric structure in determining molecular interactions (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds and imidazolidinones typically involve nucleophilic addition or substitution reactions. These reactions are central to modifying the chemical structure for specific applications, such as antimicrobial or anticonvulsant activities (Borad, Bhoi, Parmar, & Patel, 2015).
Physical Properties Analysis
Physical properties, including thermodynamic properties, are critical for understanding the stability and reactivity of a compound. For derivatives of 1,5-dioxaspiro[5.5] compounds, studies have focused on their thermodynamic properties to predict their nature and stability under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, solubility, and potential for interactions with biological molecules, are influenced by their molecular structure. The presence of the spiro and imidazolidinone moieties can impact the compound's electron distribution, affecting its reactivity and interactions (Bin, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-(2,4-dioxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-16-12-22(18(25)21-16)15-3-1-13(2-4-15)17(24)20-14-5-8-27-19(11-14)6-9-26-10-7-19/h1-4,14H,5-12H2,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOYPZOUCPNVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC=C(C=C3)N4CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)


![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)

![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)
![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)

![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)